molecular formula C20H15ClN2OS2 B5765345 3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B5765345
M. Wt: 398.9 g/mol
InChI Key: HIKYEPDYGGBYOU-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of specific enzymes or receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide possesses a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, prevent seizures, and inhibit tumor growth in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide in lab experiments is its wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, one of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-1,3-benzothiazole with 3-methylbenzylamine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-5-chloromethylthiophene-3-carboxylic acid. The final product is obtained after purification and isolation using chromatographic techniques.

Scientific Research Applications

3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects.

properties

IUPAC Name

3-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-12-5-4-6-13(9-12)10-14-11-22-20(25-14)23-19(24)18-17(21)15-7-2-3-8-16(15)26-18/h2-9,11H,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKYEPDYGGBYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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